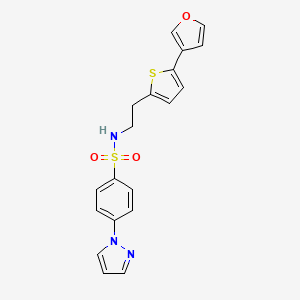

Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate, is a synthetic molecule that appears to be related to piperidine derivatives. Piperidine is a six-membered ring containing five methylene groups and one amine group. It is a key structural motif in many pharmaceutical compounds due to its nitrogen heterocycle, which can interact with biological targets.

Synthesis Analysis

The synthesis of related piperidine derivatives has been described in the literature. For instance, a method for synthesizing 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate has been reported . This process involves reduction, p-fluorobenzoylation, transformation into tosylates, and nucleophilic substitution reactions. Additionally, an oxidation-reductive amination route was explored, leading to the formation of 3,6-diazabicyclo[3.2.2]nonanes. Although the exact synthesis of Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate is not detailed, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The introduction of various substituents can dramatically affect the properties of the molecule. For example, the introduction of a bulky moiety in the para position of benzamide derivatives has been shown to substantially increase anti-acetylcholinesterase activity . The presence of a sulfonyl group, as in the compound of interest, could similarly affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The synthesis of these compounds often involves nucleophilic substitution reactions, as well as specialized reactions such as cyclization in the case of thiazole derivatives . The specific chemical reactions that Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate can participate in would depend on the functional groups present in the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solubility, boiling and melting points, and stability. The presence of a benzothiadiazolylsulfonyl group in the compound of interest suggests that it may have unique properties compared to other piperidine derivatives. These properties would be important to consider in the development of pharmaceutical agents, as they can affect the compound's behavior in biological systems and its suitability for drug formulation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate and related compounds have been synthesized and analyzed for their biological properties. One study described the synthesis of new piperidine substituted benzothiazole derivatives, including a detailed process of reacting ethyl 2-aminobenzo[d]thiazole-6-carboxylate with piperidine. The chemical structures were confirmed through various spectral data, and the compounds were evaluated for their antibacterial and antifungal activities. Particularly, one compound demonstrated notable antibacterial activity, and another showed promising antifungal properties (Shafi, Rajesh, & Senthilkumar, 2021).

Another study focused on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. This research synthesized a series of compounds starting from ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which were then screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to high antibacterial activity (Khalid et al., 2016).

Chemical Properties and Applications

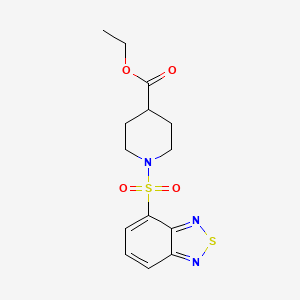

Ethyl 1‐(1,2,3‐benzothiadiazol‐7‐ylcarbonyl)piperidine‐4‐carboxylate was synthesized through the reaction between 1,2,3-benzothiadiazole-7-carbonyl chloride and ethyl piperidine-4-carboxylate. The compound's optical properties were studied, indicating its potential as a new plant elicitor, showcasing its significance in agricultural research and development. The piperidine ring's chair conformation and the stabilization of the crystal packing through weak intermolecular hydrogen bonds were highlighted (Zhao, Bao, Fan, Song, & Liu, 2006).

Antituberculosis Activity

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed, synthesized, and evaluated for their antituberculosis activity. Among them, a specific compound showed promising activity against Mycobacterium tuberculosis, representing a significant step forward in the development of new therapeutic agents for tuberculosis. The study detailed the synthesis process, molecular hybridization design, and evaluation methods used to assess the compounds' efficacy and safety (Jeankumar et al., 2013).

Wirkmechanismus

The mechanism of action of “Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate” is not specified in the sources I found. Its mechanism of action may depend on its application in various fields such as drug development, catalysis, and material science.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-2-21-14(18)10-6-8-17(9-7-10)23(19,20)12-5-3-4-11-13(12)16-22-15-11/h3-5,10H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUXJSYEXVKJHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(Methoxycarbonyl)-5-methylfuran-2-yl]prop-2-enoic acid](/img/structure/B3016958.png)

![7-isobutyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B3016960.png)

![16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B3016965.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate](/img/structure/B3016969.png)

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)

![7-acetyl-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3016974.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)

![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)